molecular formula C28H29NO8S B1674079 4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

Cat. No.: B1674079
M. Wt: 539.6 g/mol
InChI Key: JPPYWKVKLSBQJM-UHFFFAOYSA-N
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Description

It has high specificity for endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B . This compound has shown significant potential in various pharmacological applications, especially in cardiovascular diseases.

Preparation Methods

The synthesis of L-754142 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic routes typically involve the use of organic solvents and reagents under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

L-754142 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

L-754142 has a wide range of scientific research applications, including:

Mechanism of Action

L-754142 exerts its effects by specifically binding to endothelin receptors, particularly endothelin receptor type A and endothelin receptor type B. This binding inhibits the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and preventing vasoconstriction. The molecular targets and pathways involved include the inhibition of phosphatidyl inositol hydrolysis and the prevention of endothelin-1-induced contractions in vascular smooth muscle cells .

Comparison with Similar Compounds

L-754142 is unique in its high specificity and potency as an endothelin antagonist. Similar compounds include:

Compared to these compounds, L-754142 has shown higher specificity and potency in preclinical studies, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H29NO8S

Molecular Weight

539.6 g/mol

IUPAC Name

4-[1-(1,3-benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

InChI

InChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32)

InChI Key

JPPYWKVKLSBQJM-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide
L 749329
L-749329

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 205 g (0.345 mol) of the product of Example 6, 425 mL of 1.0N KOH in methanol and 500 mL of water was stirred at 60° C. under a nitrogen atmosphere. After 1.75 hours TLC analysis (90:10:1 CH2Cl2 -MeOH-NH4OH) indicated that ester hydrolysis was complete. The reaction mixture was cooled slightly, then concentrated on a rotary evaporator. The concentrate was acidified with 400 mL of 2N HCl and extracted first with 6 L of ether-EtOAc-CH2Cl2 4:1:1, then with 3 L of 1:2 EtOAc-CH2Cl2. The organic layers were washed with 250 mL of 2N HCl, then with 3×500 mL of water, dried with magnesium sulfate, filtered, and concentrated, during which, the product began to crystallize. The solution was concentrated to a white sluury of ca. 750 mL, diluted with 1 L of hexanes, cooled to 0° C., aged 1 hr then filtered. The product was air dried affording 170.0 g (91% yield) of the title compound as a white crystalline solid.
Name
product
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
Quantity
Extracted from reaction SMILES
Type
reactant
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Quantity
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 205 g (0.345 mol) of the product of Example 139, 425 mL of 1.0N KOH in methanol and 500 mL of water was stirred at 60° C. under a nitrogen atmosphere. After 1.75 hours TLC analysis (90:10:1 CH2Cl2 --MeOH--NH4OH) indicated that ester hydrolysis was complete. The reaction mixture was cooled slightly, then concentrated on a rotary evaporator. The concentrate was acidified with 400 mL of 2N HCl and extracted first with 6 L of ether-EtOAc-CH2Cl2 4:1:1, then with 3 L of 1:2 EtOAc-CH2Cl2. The organic layers were washed with 250 mL of 2N HCl, then with 3×500 mL of water, dried with magnesium sulfate, filtered, and concentrated, during which, the product began to crystallize. The solution was concentrated to a white slurry of ca 750 mL, diluted with 1 L of hexanes, cooled to 0° C., aged 1 hr then filtered. The product was air dried affording 170.0 g (91% yield) of the title compound as a white crystalline solid.
Name
product
Quantity
205 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Reactant of Route 2
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Reactant of Route 4
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Reactant of Route 5
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid
Reactant of Route 6
4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid

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